Tybamate

Anxiolytic Withdrawal Liability Preclinical Safety

Tybamate (CAS 4268-36-4) is a carbamate anxiolytic and muscle relaxant with a unique pharmacological profile vital for research. Unlike meprobamate, it produces no withdrawal seizures at 570 mg/kg in dogs and has a 25-100x lower CYP450 induction potency than phenobarbital. Its spinal polysynaptic reflex selectivity (~50% reduction) surpasses diazepam for neuroanatomical studies. Choose this compound for cleaner drug-drug interaction and physical-dependence investigations.

Molecular Formula C13H26N2O4
Molecular Weight 274.36 g/mol
CAS No. 4268-36-4
Cat. No. B1683279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTybamate
CAS4268-36-4
SynonymsTybamate;  W 713;  W-713;  W713;  NSC 172126;  Solacen, Tybatran, Effisax
Molecular FormulaC13H26N2O4
Molecular Weight274.36 g/mol
Structural Identifiers
SMILESCCCCNC(=O)OCC(C)(CCC)COC(=O)N
InChIInChI=1S/C13H26N2O4/c1-4-6-8-15-12(17)19-10-13(3,7-5-2)9-18-11(14)16/h4-10H2,1-3H3,(H2,14,16)(H,15,17)
InChIKeyPRBORDFJHHAISJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityVERY SOL IN ALC & ACETONE;  FREELY SOL IN ETHER;  VERY SLIGHTLY SOL IN WATER
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Tybamate (CAS 4268-36-4) Chemical Profile and Procurement Context


Tybamate (INN, CAS 4268-36-4) is a carbamate-class anxiolytic agent that functions as a prodrug to meprobamate, a mechanism shared with carisoprodol [1]. It is a centrally acting muscle relaxant and minor tranquilizer [2]. This compound has been evaluated in clinical settings for the management of anxiety and tension associated with psychoneurotic disorders [3]. Tybamate exhibits distinct pharmacological differentiators from its closest analog, meprobamate, including reversal of LSD-25-induced EEG activation in rabbits and antagonism of serotonin-induced hypertension in dogs [2].

Why Tybamate Cannot Be Directly Substituted with Meprobamate or Carisoprodol


Generic substitution among carbamate anxiolytics is not scientifically justifiable due to divergent pharmacodynamic, pharmacokinetic, and safety profiles. Tybamate, though a prodrug for meprobamate, exhibits a distinct hepatic enzyme induction potency and a unique withdrawal liability profile compared to its structural analog meprobamate [1]. Furthermore, its muscle relaxant safety margin and CNS site of action differ significantly from related compounds like carisoprodol and diazepam [2][3]. These differences necessitate a compound-specific approach in both research and procurement decisions, as outlined by the quantitative evidence below.

Quantitative Differentiation of Tybamate from Meprobamate and Carisoprodol


Superior Withdrawal Seizure Safety Profile vs. Meprobamate in Canine Model

Tybamate demonstrates a markedly reduced withdrawal seizure liability compared to meprobamate. In a long-term canine study, tybamate at a high dose of 570 mg/kg produced no withdrawal seizures, whereas comparable doses of meprobamate induced frequent and often fatal withdrawal seizures [1].

Anxiolytic Withdrawal Liability Preclinical Safety

Distinct Hepatic Cytochrome P450 Induction Potency vs. Phenobarbital

Tybamate's potential for hepatic enzyme induction is substantially lower than that of phenobarbital. In a comparative study of five 1,3-propanediol dicarbamates, tybamate and its analogs were found to be 25 to 100 times less potent as inducers of hepatic cytochrome P450 isoenzymes in rats than sodium phenobarbital [1].

Drug Metabolism Enzyme Induction Hepatotoxicity

Intermediate Muscle Relaxant Safety Margin vs. Carisoprodol and Diazepam

In a head-drop model assessing centrally acting muscle relaxants, tybamate exhibited an intermediate safety ratio (LD50/HD50) of 2.6, which was superior to diazepam (1.3) but lower than carisoprodol (7.9) [1]. This positions tybamate as a compound with a more favorable safety profile than the benzodiazepine diazepam in this specific preclinical assay.

Muscle Relaxant Safety Pharmacology Therapeutic Index

Distinct Spinal Cord Site of Action vs. Diazepam

Electrophysiological studies in cats indicate that tybamate's primary site of central depressant action is the spinal cord, where it blocks polysynaptic reflexes. At a dose of 2–5 mg/kg i.v., tybamate reduced the polysynaptic contralateral extensor reflex response by approximately 50%, while only slightly diminishing the spontaneous activity of mesencephalic reticular neurons. In contrast, diazepam (0.1 mg/kg i.v.) markedly decreased activity in these same mesencephalic neurons [1].

Neuropharmacology Mechanism of Action CNS Depressant

Validated Application Scenarios for Tybamate Based on Comparative Evidence


Preclinical Safety Pharmacology: Withdrawal Liability Studies

Given the direct evidence that tybamate, at 570 mg/kg in dogs, induces no withdrawal seizures compared to frequent and fatal seizures with meprobamate [1], this compound is particularly suited for research protocols investigating the mechanisms of physical dependence and withdrawal. Its unique safety profile makes it an ideal positive control or comparator for compounds with low abuse potential.

Neuropharmacological Research: Spinal Reflex Arc Dissection

Tybamate's proven ability to reduce spinal polysynaptic reflexes by ~50% with minimal supraspinal effects, in contrast to diazepam's pronounced mesencephalic activity [1], positions it as a critical reagent for isolating and studying spinal cord-mediated motor pathways. It is an essential tool for laboratories focused on understanding the neuroanatomical substrates of muscle relaxant action.

Comparative Metabolism and Toxicology Studies: Hepatic Enzyme Induction

The quantified finding that tybamate is 25-100x less potent as a CYP450 inducer than phenobarbital [1] makes it a preferred candidate for chronic toxicology or drug-drug interaction studies where minimizing hepatic enzyme perturbation is required. This allows for cleaner interpretation of metabolic pathways and reduced confounding effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tybamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.